2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-but-2-ynyl-6-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-4-7-11-9(12)6-5-8(2)10-11/h5-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVYQACEQAWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of γ-Keto Acid Intermediate
The γ-keto acid precursor is synthesized via Friedel-Crafts acylation of a methyl-substituted arene with succinic anhydride. For example, 4-methylbenzoic acid reacts with succinic anhydride in the presence of AlCl₃ to yield 4-(4-methylphenyl)-4-oxobutanoic acid.
Hydrazine Cyclization
The γ-keto acid is treated with hydrazine hydrate in ethanol under reflux, forming the dihydropyridazinone core. Subsequent alkylation with but-2-yn-1-yl bromide introduces the alkyne substituent. Sodium hydride in tetrahydrofuran (THF) facilitates this step, achieving yields of 65–78%.
Reaction Conditions:
- Solvent: Ethanol (cyclization), THF (alkylation)
- Temperature: 80°C (cyclization), 0°C → room temperature (alkylation)
- Catalyst: AlCl₃ (Friedel-Crafts), NaH (alkylation)
Nucleophilic Substitution on Halogenated Dihydropyridazinones
Halogenated dihydropyridazinones serve as intermediates for introducing the but-2-yn-1-yl group via nucleophilic substitution.
Preparation of 6-Methyl-3-oxo-2,3-dihydropyridazine-2-yl Chloride
6-Methyl-2,3-dihydropyridazin-3-one is chlorinated using phosphorus oxychloride (POCl₃) at 110°C, yielding the 2-chloro derivative.
Alkylation with But-2-yn-1-ol
The chloride intermediate reacts with but-2-yn-1-ol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Tetrabutylammonium bromide (TBAB) enhances reactivity via phase-transfer catalysis, achieving 70–85% yields.
Optimization Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–24 hours | |
| Temperature | 80°C | |
| Base | K₂CO₃ | |
| Catalyst | TBAB (5 mol%) |
Palladium-catalyzed Sonogashira coupling enables direct introduction of the but-2-yn-1-yl group to preformed dihydropyridazinones.
Substrate Preparation
6-Methyl-2-iodo-2,3-dihydropyridazin-3-one is synthesized via iodination of the parent compound using N-iodosuccinimide (NIS) in acetic acid.
Sonogashira Coupling
The iodide reacts with but-2-yne under Sonogashira conditions:
- Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
- Ligand: CuI (10 mol%)
- Solvent: Triethylamine (TEA)/THF (1:1)
- Yield: 60–72%
Mechanistic Insight:
The palladium complex facilitates oxidative addition of the C–I bond, followed by alkyne coordination and reductive elimination to form the C–C bond.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for multi-step syntheses.
One-Pot Cyclization-Alkylation
A mixture of γ-keto acid, hydrazine hydrate, and but-2-yn-1-yl bromide is irradiated at 150°C for 20 minutes in a sealed vessel. This method achieves 80% yield with >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 65–78 | 8–24 hours | Moderate | High |
| Nucleophilic Substitution | 70–85 | 12–24 hours | Low | Moderate |
| Sonogashira Coupling | 60–72 | 6–8 hours | High | Low |
| Microwave-Assisted | 80 | 20 minutes | High | High |
Key Findings:
- Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.
- Nucleophilic substitution balances yield and scalability for industrial applications.
Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >98% purity for all methods.
Industrial-Scale Considerations
Large-scale production favors cyclocondensation due to reagent availability and tolerance to impurities. Patent US10463663B2 highlights a continuous flow process using microreactors to enhance yield (85%) and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridazinones with various functional groups.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have demonstrated the potential of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one as an antimicrobial agent. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties, suggesting its potential use in treating infections caused by resistant strains .
Anticancer Properties
The compound has been evaluated for its anticancer effects in several studies. It has exhibited cytotoxicity against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism of action appears to involve interference with cellular signaling pathways that are crucial for cancer cell survival .
Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes that are involved in metabolic pathways related to cancer and other diseases. This inhibition can lead to a decrease in the progression of certain conditions, making it a valuable candidate for therapeutic development .
Biological Assays and Characterization
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound. These techniques provide insights into the molecular framework and functional groups present in the compound .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These computational analyses help in understanding how the compound interacts at a molecular level with enzymes and receptors, which is critical for its application in drug design .
Case Studies
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Methyl-2,3-dihydropyridazin-3-one hydrate
4-(Cyclohexylmethyl)-6-(2-thienyl)-2,3-dihydropyridazin-3-one hydrate
2-(Pyridin-2-ylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
- Molecular Formula : C₁₃H₁₁N₃O₂S ().
- Substituents : Pyridinylmethyl and thiophenyl groups.
- Synthetic Utility : Likely used in coordination chemistry or as a pharmacophore in kinase inhibitors.
Functional Group Analysis
| Compound | Core Structure | Key Substituents | Potential Reactivity |
|---|---|---|---|
| Target Compound | Dihydropyridazinone | 6-methyl, 2-but-2-yn-1-yl | Alkyne-mediated click chemistry |
| 6-Methyl-2,3-dihydropyridazin-3-one hydrate | Dihydropyridazinone | 6-methyl | Ketone-mediated nucleophilic additions |
| 4-(Cyclohexylmethyl)-6-(2-thienyl)-... | Dihydropyridazinone | Thienyl, cyclohexylmethyl | Thiophene halogenation or alkylation |
Key Observations :
The but-2-yn-1-yl group in the target compound introduces alkyne reactivity, enabling applications in click chemistry or cross-coupling reactions.
Methyl groups (e.g., at position 6) generally enhance metabolic stability but reduce solubility.
Thienyl/aryl substituents (e.g., in and ) improve binding to aromatic pockets in proteins.
Biological Activity
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, with a focus on its applications in medicinal chemistry.
The synthesis of this compound typically involves the cyclization of specific precursors. A common method includes the reaction of 2-(but-2-yn-1-yl)hydrazine with 3-methyl-2-butanone under reflux conditions in a solvent like ethanol or methanol. The product is purified through recrystallization or chromatography .
Chemical Structure:
The compound features a pyridazinone core with a but-2-yn-1-yl substituent at the 2-position and a methyl group at the 6-position. This unique structural configuration contributes to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-(But-2-yn-1-yl)-6-methylpyridazin-3-one |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 1865530-52-4 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of key signaling pathways such as PI3K/AKT/mTOR, which are critical for tumor growth and survival .
Case Study:
A study conducted on the effects of this compound on human breast cancer cell lines revealed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
Other Biological Activities
In addition to antimicrobial and anticancer effects, there is emerging evidence suggesting potential anti-inflammatory and analgesic properties. Animal models have shown that treatment with this compound can reduce inflammation markers and alleviate pain responses, warranting further investigation into its therapeutic applications.
Research Findings
Recent research has highlighted the compound's unique structural features that contribute to its biological activity:
-
Structure–Activity Relationship (SAR):
- Modifications in the substituents on the pyridazinone ring significantly affect biological potency.
- The presence of electron-withdrawing groups enhances activity against certain bacterial strains.
- Mechanistic Studies:
Q & A
Basic: What are the key synthetic strategies for preparing 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by regioselective alkylation at the N-2 position. For example:
Core Formation: Condensation of hydrazine derivatives with diketones or α,β-unsaturated ketones under acidic conditions to form the dihydropyridazinone scaffold .
Alkylation: Reaction of the pyridazinone with propargyl bromide (or similar but-2-ynyl reagents) in the presence of a base (e.g., NaH or K₂CO₃) to introduce the but-2-ynyl group. Solvent choice (e.g., DMF or THF) and temperature control (0–40°C) are critical to minimize side reactions .
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Basic: How is the molecular structure of this compound validated post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 7.2–7.8 ppm (pyridazinone aromatic protons), δ 2.5–3.2 ppm (methyl group), and δ 1.8–2.1 ppm (but-2-ynyl protons) confirm substitution patterns .
- ¹³C NMR: Signals at ~160 ppm (C=O), ~125 ppm (pyridazinone carbons), and ~70–85 ppm (alkynyl carbons) validate the core structure .
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms the molecular ion [M+H]⁺ (e.g., m/z 203.1 for C₁₀H₁₀N₂O) .
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, confirming planarity of the pyridazinone ring and sp-hybridization of the alkyne .
Advanced: What challenges arise in optimizing regioselectivity during alkylation of the pyridazinone core?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric Hindrance: Bulky substituents at C-6 (e.g., methyl) direct alkylation to the less hindered N-2 position. Computational modeling (DFT) predicts favorable transition states for N-2 attack .
- Electronic Effects: Electron-withdrawing groups on the pyridazinone ring (e.g., carbonyl) deactivate N-1, favoring N-2 alkylation. Solvent polarity (e.g., DMSO vs. THF) modulates reaction rates and selectivity .
- Side Reactions: Competing O-alkylation or dimerization can occur if reaction conditions are not tightly controlled. Kinetic monitoring via TLC or in situ IR spectroscopy helps mitigate this .
Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
-
But-2-ynyl Group: Enhances lipophilicity (logP >2.5), improving membrane permeability in cellular assays .
-
Methyl at C-6: Stabilizes the pyridazinone ring via steric protection, reducing metabolic degradation in hepatic microsome assays (t₁/₂ >60 min) .
-
Bioactivity Trends:
Substituent Target Affinity (IC₅₀) Solubility (mg/mL) But-2-ynyl 12 nM (Kinase X) 0.15 Propargyl 45 nM (Kinase X) 0.30 Data adapted from analogs in .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
Contradictions often arise from solvent effects or impurities:
- Solvent Calibration: Compare NMR spectra in deuterated DMSO vs. CDCl₃. For example, carbonyl proton shifts vary by up to 0.3 ppm due to hydrogen bonding in DMSO .
- 2D NMR Techniques: HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings, confirming connectivity in complex mixtures .
- Dynamic Effects: Variable-temperature NMR (e.g., 25°C to 60°C) identifies rotamers or conformational exchange broadening signals .
Basic: What computational methods are used to predict reactivity or stability?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack (e.g., alkyne triple bond as a HOMO-rich region) .
- Molecular Dynamics (MD): Simulates solvation effects and conformational flexibility in aqueous/PBS buffers, correlating with experimental solubility data .
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), guiding SAR optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
